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Compound of Interest

Compound Name: XMP-629

Cat. No.: B15564522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bactericidal/Permeability-Increasing Protein (BPI) is a cornerstone of the innate immune

system, a naturally occurring human protein with potent activity against Gram-negative

bacteria. Its ability to neutralize endotoxins has made it and its derivatives attractive candidates

for therapeutic development. This guide provides a detailed, head-to-head comparison of two

prominent BPI-derived peptides that have undergone clinical investigation: XOMA-629 and

Neuprex (rBPI21).
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Feature XOMA-629 (XMP-629) Neuprex (rBPI21)

Description
A synthetic peptide derived

from human BPI.

A 21 kDa recombinant N-

terminal fragment of human

BPI.

Primary Mechanism

Bactericidal, with a unique

mechanism not driven by pore-

forming lysis.[1]

Binds to and neutralizes

lipopolysaccharide (LPS),

leading to bacterial death and

reduction of endotoxic effects.

[2][3]

Spectrum of Activity

Primarily targets Gram-positive

bacteria, including

Propionibacterium acnes and

Methicillin-resistant

Staphylococcus aureus

(MRSA).[1][4]

Primarily targets Gram-

negative bacteria.[2][5]

Clinical Development

Reached Phase II clinical trials

for the topical treatment of

acne and impetigo.[1][4]

Reached Phase III clinical

trials for the adjunctive

treatment of severe

meningococcemia.[5][6]

Key Clinical Findings

The Phase II acne trial results

were inconclusive.[4] Further

development for this indication

was not pursued.

The Phase III trial in severe

meningococcemia showed a

reduction in morbidity and

improved functional outcomes,

but no statistically significant

reduction in mortality.[5][6]

In-Depth Performance Data
Antimicrobial Activity
Detailed Minimum Inhibitory Concentration (MIC) data for XOMA-629 against specific bacterial

strains is not widely published. However, preclinical studies have confirmed its bactericidal

activity against clinically relevant Gram-positive bacteria.
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Peptide Target Organism MIC (µg/mL) Reference

XOMA-629
Propionibacterium

acnes

Data not publicly

available

Preclinical data

mentioned in press

releases[4]

Staphylococcus

aureus (including

MRSA)

Data not publicly

available

Preclinical data

mentioned in press

releases[1]

Neuprex (rBPI21) Escherichia coli
Data not publicly

available

General activity

against Gram-

negative bacteria is

well-established[2][5]

Neisseria meningitidis
Data not publicly

available

Potent bactericidal

activity reported in

preclinical studies[5]
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Peptide Indication
Clinical Trial
Phase

Key Efficacy
Results

Reference

XOMA-629
Mild to Moderate

Acne
Phase II

Inconclusive

clinical benefit

compared to

vehicle gel. No

discernible dose-

response.[4]

[4]

Impetigo Phase IIa

The trial was

initiated to

assess safety

and efficacy.

Specific efficacy

data is not

publicly

available.[1]

[1]

Neuprex

(rBPI21)

Severe Pediatric

Meningococcemi

a

Phase III

No statistically

significant

reduction in

mortality. A trend

towards

improved

outcomes in all

primary outcome

variables,

including a

reduction in

multiple severe

amputations and

better functional

outcomes at day

60.[5][6]

[5][6]
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Neuprex (rBPI21): A Two-Pronged Attack on Gram-Negative Bacteria

Neuprex, the N-terminal fragment of BPI, exerts its effects through a well-characterized

mechanism involving direct bactericidal activity and potent neutralization of endotoxin (LPS).

Gram-Negative Bacterium

Outer Membrane
(with LPS)

(Hemi)fusion of
Membranes

Leads to

Inner Membrane

Neuprex (rBPI21)

Interacts with

Lipopolysaccharide (LPS)

Binds to Lipid A

LPS Aggregation

Induces

Endotoxin NeutralizationContributes to

Bacterial DeathCauses

Click to download full resolution via product page

Mechanism of action for Neuprex (rBPI21).

The binding of Neuprex to the lipid A portion of LPS on the outer membrane of Gram-negative

bacteria is the critical first step. This interaction leads to the aggregation of LPS molecules,

which is believed to contribute to the neutralization of their toxic effects.[3][7] Concurrently, the

interaction of Neuprex with the bacterial membranes, which are rich in phosphatidylglycerol,

promotes their fusion or hemifusion, leading to a loss of integrity and ultimately, bacterial cell

death.[3][7]

XOMA-629: A Novel Approach to Killing Gram-Positive Bacteria

The precise molecular mechanism of XOMA-629 has been described as unique and not reliant

on the formation of pores in the bacterial cell membrane.[1] This suggests a different mode of

action compared to many other antimicrobial peptides that function by disrupting membrane

integrity through pore formation. The specific intracellular targets or pathways affected by

XOMA-629 have not been publicly detailed.
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Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination
This assay is a standard method for determining the antimicrobial susceptibility of a compound.

The following is a generalized protocol for testing cationic peptides, which requires

modifications from standard procedures to prevent the peptide from binding to plastic surfaces.
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Start

Prepare Bacterial Inoculum
(e.g., 5x10^5 CFU/mL)

Prepare 2-fold Serial Dilutions
of Peptide in Polypropylene Tubes

Dispense 100 µL of Bacterial
Suspension into each well of a

96-well Polypropylene Plate

Add 11 µL of each Peptide
Dilution to the corresponding wells

Incubate at 37°C for 18-24 hours

Read Results Visually or with
a Microplate Reader (OD600)

Determine MIC:
Lowest concentration with

no visible growth

End

Click to download full resolution via product page

Workflow for a broth microdilution MIC assay.

Key Methodological Considerations for Cationic Peptides:
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Plate Material: Polypropylene plates are used instead of polystyrene to minimize the non-

specific binding of cationic peptides.[2][8][9]

Diluent: Peptides are often diluted in a solution containing 0.01% acetic acid and 0.2%

bovine serum albumin (BSA) to further prevent adsorption to surfaces.[2]

Inoculum Preparation: Bacteria are grown to the mid-logarithmic phase and then diluted to a

final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

[10]

Reading the MIC: The MIC is determined as the lowest concentration of the peptide that

inhibits visible growth of the microorganism after incubation.[2]

Clinical Trial Protocol for Topical Acne Treatment (Phase
II)
The Phase II clinical trial for XOMA-629 in acne followed a randomized, double-blind, vehicle-

controlled design.

Study Design:

Population: Patients with mild to moderate acne.

Intervention: Application of XOMA-629 gel at varying concentrations (e.g., 0.01%, 0.05%,

0.1%) or a vehicle gel.[4]

Duration: Typically 12 weeks of nightly application.[4]

Primary Endpoints:

Percentage change from baseline in inflammatory lesion counts.[4]

Percentage change from baseline in non-inflammatory lesion counts.[4]

Percentage change from baseline in total lesion counts.[4]

Secondary Endpoint: Percentage of patients rated as "clear" or "almost clear" based on an

Investigator's Global Assessment (IGA) scale.[4]
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Clinical Trial Protocol for Impetigo Treatment (Phase IIa)
The Phase IIa clinical trial for XOMA-629 in impetigo was designed to assess both safety and

efficacy.

Study Design:

Population: Patients with primary impetigo.

Intervention: Topical application of 1% XOMA-629 gel compared to a control cream.[1]

Treatment Regimen: Treatment three times per day for five days.[1]

Primary Endpoint: Clinical success, analyzed one week after the last day of treatment.[1]

Secondary Endpoints:

Clinical response.[1]

Microbiological response.[1]

Conclusion
XOMA-629 and Neuprex represent two distinct approaches to leveraging the therapeutic

potential of BPI. XOMA-629, a synthetic peptide, was explored for its utility in treating Gram-

positive skin infections, though its clinical development was halted due to inconclusive efficacy

in acne. In contrast, Neuprex, a recombinant protein fragment, demonstrated a clear biological

effect in a severe Gram-negative infection, reducing morbidity in pediatric meningococcemia,

although it did not meet its primary mortality endpoint.

The development of these two agents highlights the challenges and opportunities in translating

the potent antimicrobial and anti-endotoxin properties of BPI into clinically successful

therapeutics. Future research in this area will likely focus on optimizing peptide design for

specific indications, improving delivery, and managing the complexities of clinical trial design for

severe and acute infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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